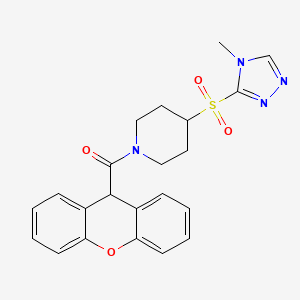

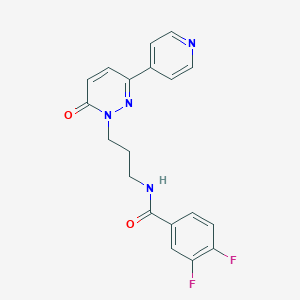

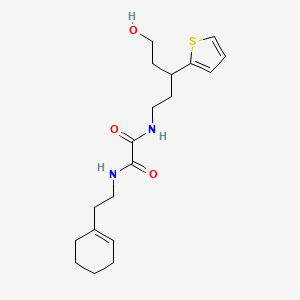

![molecular formula C24H25NO5 B2434005 (Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-13-2](/img/structure/B2434005.png)

(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

- Synthesis and Antimicrobial Activity : A novel synthesis method for N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues has been developed, exhibiting good anti-fungal and anti-microbial activities. This includes docking integrations with MDS 4.6, indicating potential applications in pharmaceuticals and biochemistry (Ghatpande et al., 2021).

Medicinal Chemistry Applications

Role in Drug Development : The spiro[chromane-2,4'-piperidine]-4(3H)-one structure is a key component in many drugs, drug candidates, and biochemical reagents. Recent advances in the synthesis of these compounds highlight their biological relevance and potential in developing new biologically active substances (Ghatpande et al., 2020).

HDAC Inhibitors : Spiropiperidine hydroxamic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds have shown antiproliferative activity on different tumor cell lines and good oral bioavailability, suggesting potential applications in cancer treatment (Varasi et al., 2011).

Pharmacological and Toxicological Studies

Inhibition of Acetyl-CoA Carboxylase : Spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated for their inhibitory activity on acetyl-CoA carboxylase, with some compounds showing activity in the low nanomolar range. This suggests potential use in metabolic disorders and obesity research (Shinde et al., 2009).

Cytotoxicity and Apoptosis Induction : Certain spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents against various human cancer cell lines. These compounds, particularly compound 16, have shown potential in inducing apoptosis and altering cell cycle phases in cancer cells (Abdelatef et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with thearyl hydrocarbon receptor (AhR) in tumor-associated macrophages . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

It’s known that ahr activity in macrophages can be influenced by metabolites derived from tryptophan . The activation of AhR can lead to a variety of cellular responses, including changes in gene expression .

Biochemical Pathways

The compound may affect the tryptophan metabolism pathway. The AhR activity in macrophages is dependent on the metabolization of dietary tryptophan to indoles by Lactobacillus . This suggests that the compound might influence the tryptophan metabolism pathway and its downstream effects.

Pharmacokinetics

For instance, a related compound, 3,4-Dimethoxyphenylacetonitrile, is insoluble in water but soluble in methanol , which could influence its absorption and distribution in the body.

Result of Action

The activation of ahr in tumor-associated macrophages has been associated with the suppression of anti-tumor immunity . This suggests that the compound might have a similar effect.

Action Environment

Environmental factors such as diet can influence the action of this compound. For instance, the removal of dietary tryptophan can reduce AhR activity in tumor-associated macrophages and promote the accumulation of certain T cells within tumors . Conversely, the provision of dietary indoles can block this effect .

Properties

IUPAC Name |

1'-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-21-9-7-17(15-22(21)29-2)8-10-23(27)25-13-11-24(12-14-25)16-19(26)18-5-3-4-6-20(18)30-24/h3-10,15H,11-14,16H2,1-2H3/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYXHFYZZKBBSH-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

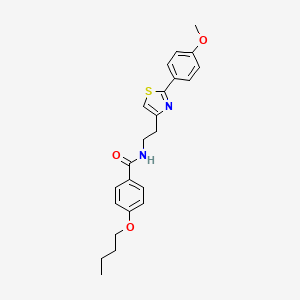

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)

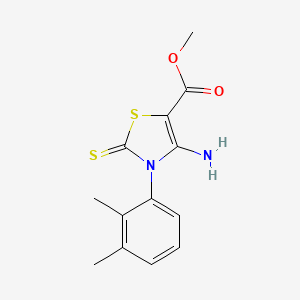

![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)

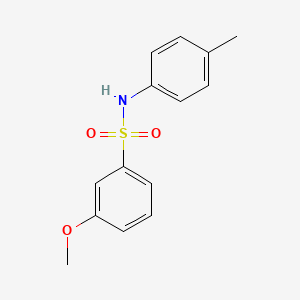

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)

![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)